molecular formula C12H12N2O B113376 5-(Benzyloxy)pyridin-2-amine CAS No. 96166-00-6

5-(Benzyloxy)pyridin-2-amine

Cat. No. B113376
CAS RN: 96166-00-6
M. Wt: 200.24 g/mol
InChI Key: KMWUTRXLBBOIJE-UHFFFAOYSA-N
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Description

5-(Benzyloxy)pyridin-2-amine is a small, flexible, drug-like molecule . It has a linear formula of C12H12N2O . The molecule belongs to the class of organic compounds known as aminopyridines and derivatives .


Molecular Structure Analysis

The molecular structure of 5-(Benzyloxy)pyridin-2-amine is represented by the InChI code 1S/C12H12N2O/c13-12-7-6-11(8-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,13,14) . This indicates that the molecule consists of a pyridine ring with an amine group attached at the 2-position and a benzyloxy group attached at the 5-position .


Physical And Chemical Properties Analysis

5-(Benzyloxy)pyridin-2-amine is a solid at room temperature . It has a molecular weight of 200.24 . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Medicine

5-(Benzyloxy)pyridin-2-amine: has potential applications in medicine due to its structural similarity to pyrrolidine alkaloids, which exhibit a range of biological activities. These include antioxidant , anti-inflammatory , antibacterial , antifungal , antiparasitic , anticancer , anti-hyperglycemic , and neuropharmacological activities . Its derivatives could be used as pharmacologically active lead compounds for drug discovery and development.

Biochemistry

In biochemistry, 5-(Benzyloxy)pyridin-2-amine can be a valuable tool for studying enzyme kinetics and mechanisms. It may act as an inhibitor or a substrate analog to probe the function of enzymes involved in amine metabolism .

Pharmacology

The compound’s potential in pharmacology is significant, particularly in the synthesis of novel therapeutic agents. Its derivatives could be investigated for their efficacy in treating various diseases, given their ability to modulate biological pathways .

Chemical Engineering

5-(Benzyloxy)pyridin-2-amine: can be applied in chemical engineering as an intermediate in the synthesis of complex molecules. Its reactivity could be harnessed in process optimization and the development of new chemical production methods .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding the formation of dust and aerosols, and avoiding contact with skin and eyes .

Mechanism of Action

Target of Action

The primary targets of 5-(Benzyloxy)pyridin-2-amine are Leukotriene A-4 hydrolase and Mitogen-activated protein kinase 14 (MAPK14) . These proteins play crucial roles in various cellular processes. Leukotriene A-4 hydrolase is involved in the production of leukotrienes, which are lipid mediators in inflammatory responses. On the other hand, MAPK14 is a part of the MAP kinase signal transduction pathway, playing a significant role in cellular responses to cytokines and stress .

Mode of Action

It is likely that the compound interacts with these proteins, possibly inhibiting their activity or modulating their function .

Biochemical Pathways

Given its targets, it can be inferred that the compound may influence the leukotriene synthesis pathway and the map kinase signal transduction pathway . The downstream effects of these pathways include modulation of inflammatory responses and cellular stress responses .

Result of Action

The molecular and cellular effects of 5-(Benzyloxy)pyridin-2-amine’s action are likely to be related to its influence on its target proteins. By interacting with Leukotriene A-4 hydrolase and MAPK14, the compound could potentially modulate inflammatory responses and cellular stress responses . More research is needed to confirm these effects and understand their implications .

Action Environment

The action, efficacy, and stability of 5-(Benzyloxy)pyridin-2-amine can be influenced by various environmental factors. These may include the physiological environment within the body (such as pH and temperature), the presence of other molecules that can interact with the compound, and external factors such as light and heat . For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability .

properties

IUPAC Name

5-phenylmethoxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-12-7-6-11(8-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWUTRXLBBOIJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624664
Record name 5-(Benzyloxy)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzyloxy)pyridin-2-amine

CAS RN

96166-00-6
Record name 5-(Benzyloxy)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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